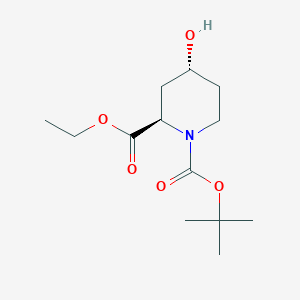

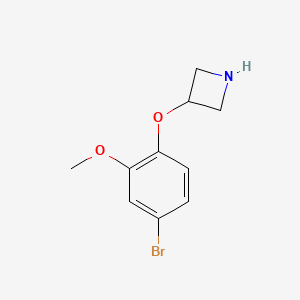

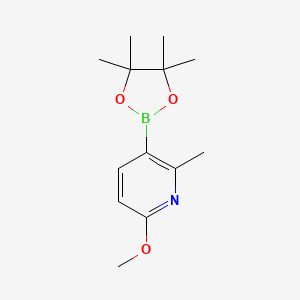

![molecular formula C9H9N3O2 B1403315 Ethyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1286754-14-0](/img/structure/B1403315.png)

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate

概要

説明

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is a solid substance and its color ranges from white to yellow .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines, including this compound, has been a subject of research due to their versatile scaffold in organic synthesis and drug development . A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the reaction of heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h3-6H,2H2,1H3 . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal x-ray diffraction .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown reactivity and multifarious biological activity .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 191.19 .科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

Research on imidazo[1,2-b]pyridazine, a closely related scaffold, highlights the significance of these heterocyclic compounds in medicinal chemistry. The scaffold provides a versatile framework for developing bioactive molecules with potential therapeutic applications. The kinase inhibitor ponatinib is a notable example, demonstrating the role of these compounds in designing drugs with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, derived from pyrazine among other cores, exhibit remarkable functionalities in organic synthesis and catalysis. Their utility ranges from forming metal complexes to designing asymmetric catalysts, highlighting the broad applicability of these heterocyclic derivatives in advanced chemical research (Li et al., 2019).

Optoelectronic Materials

Research on quinazolines and pyrimidines demonstrates the potential of heterocyclic compounds in the development of optoelectronic materials. These compounds are integral in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, underscoring the versatility of heterocyclic scaffolds in material science (Lipunova et al., 2018).

Metal-Ion Sensing

The synthesis and functionalization of oxadiazoles, particularly 1,3,4-oxadiazole derivatives, are crucial for developing chemosensors for metal ions. These compounds exhibit high photoluminescent quantum yields and excellent thermal and chemical stability, making them suitable for selective metal-ion sensing applications. The presence of potential coordination sites enables these molecules to serve as effective chemosensors, highlighting their importance in analytical chemistry (Sharma et al., 2022).

Safety and Hazards

将来の方向性

The future directions for research on Ethyl imidazo[1,2-a]pyrazine-3-carboxylate and similar compounds could include further exploration of their synthesis, reactivity, and biological applications . Additionally, more research could be done to understand their mechanism of action . The anticancer evaluation and electronic properties estimation studies are underway and will be reported in due course of work .

作用機序

Target of Action

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate is a versatile scaffold in organic synthesis and drug development . It has been found to have anti-proliferative activity against S. pneumoniae , indicating that it may target specific enzymes or proteins in this bacterium.

Mode of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae . This suggests that this compound might interact with its targets in a way that inhibits the growth or survival of S. pneumoniae.

Biochemical Pathways

It’s known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development , indicating that it may interact with multiple biochemical pathways.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae , suggesting that the compound may have a similar effect.

生化学分析

Biochemical Properties

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound has been observed to bind to specific protein targets, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes related to oxidative stress and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been demonstrated to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on metabolic regulation and stress response pathways. At higher doses, this compound can induce toxic effects, including oxidative damage and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as oxidoreductases and kinases, influencing metabolic flux and the levels of key metabolites. These interactions can lead to alterations in cellular energy balance and redox state, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and nucleus. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can interact with key biomolecules and influence cellular processes .

特性

IUPAC Name |

ethyl imidazo[1,2-a]pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLWTMXBSLVISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212084 | |

| Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286754-14-0 | |

| Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286754-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

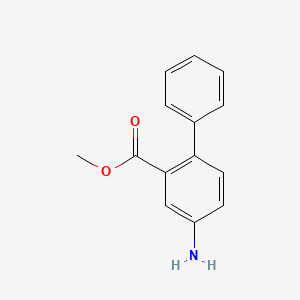

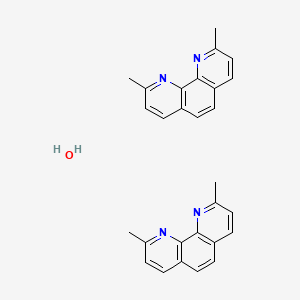

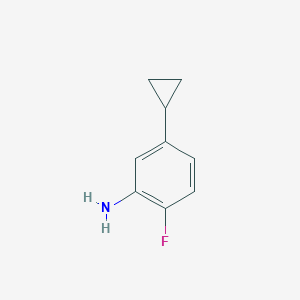

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

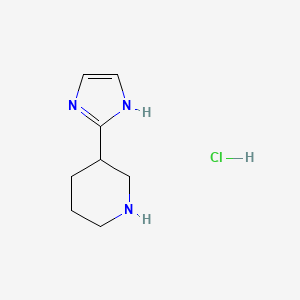

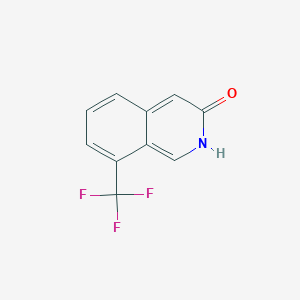

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)

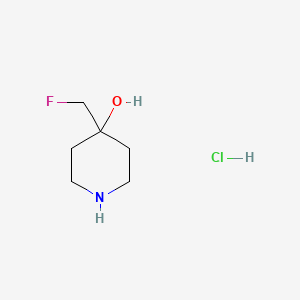

![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)